molecular formula C20H28O3 B1679540 Rosenonolactone CAS No. 508-71-4

Rosenonolactone

Cat. No. B1679540
CAS RN: 508-71-4
M. Wt: 316.4 g/mol
InChI Key: HWECMADGHQKSLK-RJFGYBCDSA-N
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Description

Rosenonolactone is a type of compound known as Diterpenoids . It is found in the root of Cyperus rotundus . It has been shown to have inhibitory activity against prolyl endopeptidase and thrombin .


Synthesis Analysis

Rosenonolactone and deoxyrosenonolactone have been synthesized from isocupressic acid . The diterpenoid mould metabolites, rosenonolactone and deoxyrosenonolactone, have been synthesized from isocupressic acid by a route patterned on their known biogenetic pathway .


Molecular Structure Analysis

The molecular formula of Rosenonolactone is C20H28O3 . It has a molecular weight of 316.4 g/mol . The structure of Rosenonolactone contains total 54 bond(s); 26 non-H bond(s), 3 multiple bond(s), 1 rotatable bond(s), 3 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 seven-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 ester(s) (aliphatic), and 1 .


Physical And Chemical Properties Analysis

Rosenonolactone is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

properties

IUPAC Name

(1R,2R,5R,7R,10S,11S)-5-ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-5-17(2)9-10-19(4)13(12-17)14(21)11-15-18(3)7-6-8-20(15,19)23-16(18)22/h5,13,15H,1,6-12H2,2-4H3/t13-,15-,17+,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWECMADGHQKSLK-BWXAORSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(C(C1)C(=O)CC3C24CCCC3(C(=O)O4)C)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@@]2([C@@H](C1)C(=O)C[C@@H]3[C@]24CCC[C@@]3(C(=O)O4)C)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rosenonolactone

CAS RN

508-71-4
Record name Rosenonolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ROSENONOLACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77A9658D4X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
393
Citations
DE Cane, PPN Murthy - Journal of the American Chemical Society, 1977 - ACS Publications
… rosenonolactone (1). The classic studies of Arigoni5 and Birch6 and the subse-quent work of Hanson7have established many of the details of the biosynthesis of rosenonolactone. …
Number of citations: 43 pubs.acs.org
YK Kim, KH Son, JY Nam, SU Kim, TS Jeong… - The Journal of …, 1996 - jstage.jst.go.jp
… The inhibitors were identified as rosenonolactone analogues. … This paper reports the inhibition of CETPby rosenonolactone … amountof rosenonolactone analogues were determined by …
Number of citations: 13 www.jstage.jst.go.jp
AJ Birch, RW Richards, H Smith, A Harris, WB Whalley - Tetrahedron, 1959 - Elsevier
… Two suitable substances are known: ro~nonolactone, structurally probably V,8 and gibberelIic acid (VI) the structure of which has been elucidated through the notabIe work of Grove, and his …
Number of citations: 106 www.sciencedirect.com
SR Wang, L Zhang, HP Chen, ZH Li, ZJ Dong, K Wei… - Fitoterapia, 2015 - Elsevier
Four new spiroaxane sesquiterpenes, tramspiroins A–D (1–4), one new rosenonolactone 15,16-acetonide (5), and the known drimane sesquiterpenes isodrimenediol (6) and funatrol D …
Number of citations: 18 www.sciencedirect.com
B Achilladelis, JR Hanson - Journal of the Chemical Society C: Organic, 1969 - pubs.rsc.org
… oxygenated at C-19 are incorporated into rosenonolactone by Tricothecium roseum. … rosenonolactone and rosololactone. Rosenololactone acts only as a precursor of rosenonolactone…
Number of citations: 8 pubs.rsc.org
B Achilladelis, JR Hanson - Tetrahedron Letters, 1968 - Elsevier
… previously we have shown’ that geranyl and farnesyl pyrophosphates are incorporated into rosenonolactone (III). We have now extended this to include the C-20 alcohol. The alcohol, …
Number of citations: 0 www.sciencedirect.com
RE Ireland, LN Mander - The Journal of Organic Chemistry, 1969 - ACS Publications
… is thus reserved for isorosenonolactone. These … rosenonolactone structure 2. In fact, such a transformation has beeninvestigated38 with acid 5, a degradation product of rosenonolactone…
Number of citations: 25 pubs.acs.org
A Robertson, WR Smithies, E Tittensor - Journal of the Chemical …, 1949 - pubs.rsc.org
… Ozonolysis of rosenonolactone gives rise to an acid and formaldehyde, indicating the … compound, for which we propose the name rosenonolactone, has in all probability the empirical …
Number of citations: 14 pubs.rsc.org
WB Whalley, B Green, D Arigoni, JJ Britt… - Journal of the …, 1959 - ACS Publications
… Evidence previously adduced1·2 indicates that rosenonolactone, a diterpenoid metabolite of Trichothecium roseunt … A comparison of the opticalrotatory dispersion …
Number of citations: 23 pubs.acs.org
T McCreadie, KH Overton, AJ Allison - Journal of the Chemical Society …, 1971 - pubs.rsc.org
… biosynthesis at which oxygen functions are introduced into rosenonolactone also remained … lactone into rosenonolactone. Our synthetic plan for rosenonolactone comprises three stages…
Number of citations: 18 pubs.rsc.org

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